molecular formula C14H12N2O2 B1348968 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine CAS No. 54995-53-8

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1348968
CAS No.: 54995-53-8
M. Wt: 240.26 g/mol
InChI Key: CZSVPGARXVXXOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable compound for various applications.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and ingestion .

Future Directions

The future research directions could involve studying the biological activity of this compound, given the known bioactivity of benzoxazole derivatives . It could also involve studying its potential applications in materials science, given the interesting properties of heterocyclic compounds .

Biochemical Analysis

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to enhance mitochondrial function and bioenergetics, which is crucial for maintaining cellular energy levels and preventing apoptosis under stress conditions . The enhancement of mitochondrial function is likely mediated through the modulation of mitochondrial proteins and the inhibition of mitochondrial apoptosis pathways.

In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. This compound influences cell signaling pathways, such as the STAT3 pathway, which is involved in cell survival and proliferation . By inhibiting the STAT3 pathway, this compound can reduce the survival and proliferation of cancer cells.

Molecular Mechanism

Furthermore, this compound can inhibit the STAT3 signaling pathway by binding to the STAT3 protein and preventing its activation. This inhibition results in reduced gene expression of survival and proliferation-related genes, leading to apoptosis and decreased cell proliferation in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its biological activity over extended periods, making it suitable for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance mitochondrial function and bioenergetics in neuronal cells, leading to improved cellular survival under stress conditions . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which are likely due to the overactivation of metabolic pathways and the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on mitochondrial function and bioenergetics. This compound can also localize to the cytoplasm, where it interacts with heat shock proteins and other cytoplasmic proteins. The targeting of this compound to specific subcellular compartments is likely mediated by post-translational modifications and targeting signals that direct it to the mitochondria and cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)benzothiazole
  • 2-(4-Methoxyphenyl)benzo[d]thiazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Methoxyphenyl)-1,3-benzoxazol-5-amine stands out due to its unique benzoxazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSVPGARXVXXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352899
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54995-53-8
Record name 2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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